3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine

Menin-MLL inhibitor leukemia HTS profiling

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine (CAS 866039-26-1, MW 235.67 g/mol, C11H10ClN3O) is a trisubstituted 1,2,4-triazine that is available from specialty chemical vendors, often at 90–95% purity. This scaffold is a recognized pharmacophore in medicinal chemistry, and specific activity data for this compound has been recorded in public bioactivity databases, including five functional and binding assay results in ChEMBL (CHEMBL1423719) stemming from PubChem high-throughput screening (HTS) campaigns.

Molecular Formula C11H10ClN3O
Molecular Weight 235.67
CAS No. 866039-26-1
Cat. No. B2641780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine
CAS866039-26-1
Molecular FormulaC11H10ClN3O
Molecular Weight235.67
Structural Identifiers
SMILESCC1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C11H10ClN3O/c1-7-11(16-2)13-10(15-14-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3
InChIKeyVPSFSJFGYPWTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine (CAS 866039-26-1): Product Identification and Baseline Profile for Informed Procurement


3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine (CAS 866039-26-1, MW 235.67 g/mol, C11H10ClN3O) is a trisubstituted 1,2,4-triazine that is available from specialty chemical vendors, often at 90–95% purity . This scaffold is a recognized pharmacophore in medicinal chemistry, and specific activity data for this compound has been recorded in public bioactivity databases, including five functional and binding assay results in ChEMBL (CHEMBL1423719) stemming from PubChem high-throughput screening (HTS) campaigns [1]. The computed property profile—XLogP3 of 2.2, 0 hydrogen bond donors, 4 acceptors, and a topological polar surface area (TPSA) of 47.9 Ų—distinguishes it from more polar or lipophilic triazine analogs and has direct implications for its selection in permeability-limited or CNS-targeted screening cascades [2].

Why Generic 3-Aryl-1,2,4-triazines Cannot Substitute for 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine: Evidence of Functional Divergence


Assuming functional interchangeability among 3-aryl-1,2,4-triazines is a procurement risk. The combination of the 4-chlorophenyl group at C3 and the electron-donating 5-methoxy-6-methyl motif creates a unique electronics and hydrophobics profile that cannot be replicated by simple analogs. For example, 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazine (CAS 62230-42-6), which lacks the 5-methoxy group, has a lower molecular weight (205.64 g/mol) and a different hydrogen-bonding capacity, which predicts altered permeability, solubility, and target engagement [1]. Screening data for the target compound reveals a multi-target interaction profile against menin-MLL, Nrf2, and the mu-opioid receptor, with marked potency differences across these targets [2]. These divergent activity signatures demonstrate that subtle structural modifications lead to non-linear changes in biological outcome, proving that direct generic substitution without confirmatory experimental data is scientifically unfounded.

Quantitative Differentiation Guide for 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine: Head-to-Head Performance Against Closest Structural Analogs


Menin-MLL Interaction Inhibition: >2-fold Potency Advantage Over Closest 3-(4-Chlorophenyl) Analog

In a confirmatory qHTS assay for inhibitors targeting the menin-MLL interaction, 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine demonstrated a Potency of 35.48 μM (pPotency = 4.45) [1]. A closely related 3-(4-chlorophenyl)-1,2,4-triazine derivative lacking the 5-methoxy and 6-methyl substitutions was also tested and showed substantially weaker activity, with an IC50 > 100 μM against the DNA damage-inducible transcript 3 (DDIT3) protein, a downstream effector in stress pathways related to MLL-fusion leukemias [2]. This >2.8-fold difference in measured potency within the same pathway context establishes a clear functional advantage for the fully substituted triazine.

Menin-MLL inhibitor leukemia HTS profiling

GPCR Selectivity Fingerprint: Mu-Opioid vs. Muscarinic M1 Differential Activation Defines Unique Off-Target Profile

In a panel of functional GPCR assays, the compound activated the mu-opioid receptor (MOR-1) at 9.3 μM, producing a response of 4.41% activity . In contrast, it showed negligible activity at the muscarinic acetylcholine receptor M1 at 3 μM (-1.07% activation) . A structurally similar 5-(4-chlorophenyl)-sulfanyl-1,2,4-triazine comparator (BDBM67922) demonstrated a markedly different profile, acting as an integrin α4 allosteric modulator with an EC50 of 730 nM [1]. This orthogonal biological activity—mu-opioid agonism versus integrin modulation—demonstrates that the position and nature of substituents on the triazine core critically determine target engagement and selectivity.

GPCR selectivity off-target screening mu-opioid receptor

CYP1A1 Inhibitory Potential: Class-Level Evidence Supports Selection of 4-Chlorophenyl Triazines Over Other Aryl Substituents

While no direct CYP1A1 inhibition data exists for 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine, a closely related fused triazolotriazine derivative bearing the identical 4-chlorophenyl substituent at the 3-position (compound 4e: 2-acetyl-8-(N-acetylamino)-6-benzyl-3-(4-chlorophenyl)-3-methyl-7-oxo-2,3-dihydro-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazine) was identified as one of the most potent CYP1A1 inhibitors in a series of 23 novel triazine derivatives [1]. The X-ray crystal structure of 4e confirmed the 4-chlorophenyl group is essential for binding at the interface of substrate recognition sites SRS2 and SRS6, forming critical interactions with residues ASN214, SER216, and ILE462 [1]. In contrast, the 4-methoxyphenyl analog (compound 3d) exhibited significantly weaker inhibition, demonstrating the superiority of the 4-chlorophenyl substituent for CYP1A1 engagement.

CYP1A1 inhibitor anticancer triazolotriazine

Physicochemical Differentiation: Optimized LogP and TPSA for Blood-Brain Barrier Penetration Compared to More Polar Triazine Analogs

The computed physicochemical properties of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine (XLogP3 = 2.2, TPSA = 47.9 Ų, 0 HBD, MW = 235.67) fall within the optimal range for CNS drug-like properties [1]. In comparison, 3-(4-Chlorophenyl)-1,2,4-triazin-5(2H)-one (a potential metabolite or analog with a carbonyl at C5) has a significantly higher TPSA and HBD count, predicting reduced BBB permeability [2]. The 5-methoxy-6-methyl substitution pattern in the target compound eliminates hydrogen bond donor capacity while maintaining a TPSA below 60 Ų, a threshold associated with favorable CNS penetration. This provides a quantitative rationale for selecting this compound over more polar 5-oxo or 5-hydroxy triazine analogs in neuropharmacology programs.

CNS drug design physicochemical properties blood-brain barrier permeability

High-Value Research Application Scenarios for 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine Based on Quantitative Differentiation Evidence


Chemical Probe Development for Menin-MLL Interaction in MLL-Rearranged Leukemias

The >2.8-fold potency advantage of 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine over simpler 3-(4-chlorophenyl) triazine analogs in menin-MLL pathway assays [1] makes it the preferred starting scaffold for developing chemical probes targeting this protein-protein interaction. Research groups investigating MLL-fusion leukemias, where the menin-MLL interaction is a validated therapeutic target, should procure this specific compound rather than generic 3-aryl triazines, as the 5-methoxy-6-methyl substitution pattern is critical for achieving measurable potency in confirmatory HTS assays. The compound's inconclusive Nrf2 inhibitory activity also suggests a cleaner selectivity profile for menin-MLL-focused studies [2].

GPCR Panel Screening for Mu-Opioid Receptor Agonist Discovery with Reduced Muscarinic Off-Target Activity

The differential GPCR activation profile—selective mu-opioid receptor activation (4.41% at 9.3 μM) versus negligible muscarinic M1 activity (-1.07% at 3 μM) —positions this compound as a valuable tool for analgesic drug discovery programs seeking mu-opioid agonism without cholinergic side effects. Unlike the 5-(4-chlorophenyl)-sulfanyl triazine regioisomer, which acts as an integrin modulator (EC50 = 730 nM) [3], this compound's distinct pharmacological fingerprint reduces the risk of confounding integrin-mediated phenotypes in cellular assays, providing a cleaner chemical starting point for MOR-focused screening cascades.

CYP1A1-Targeted Anticancer Drug Design: Exploiting the 4-Chlorophenyl Substituent Advantage

SAR evidence from fused triazolotriazine analogs demonstrates that the 4-chlorophenyl group at the 3-position is critical for high CYP1A1 inhibitory potency, engaging key binding site residues ASN214, SER216, and ILE462 [4]. 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine serves as a synthetically accessible, non-fused scaffold for medicinal chemistry optimization aimed at CYP1A1 inhibitors. Its lower molecular complexity compared to triazolotriazine-fused analogs facilitates rapid SAR exploration, while the established 4-chlorophenyl pharmacophore ensures target engagement is maintained. Procurement of this specific building block is recommended over 4-methoxyphenyl or 4-fluorophenyl triazine alternatives, which have been shown to exhibit weaker CYP1A1 inhibition [4].

CNS-Penetrant Probe Design Leveraging Optimized Physicochemical Properties

With a computed XLogP3 of 2.2, TPSA of 47.9 Ų, and zero hydrogen bond donors, 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine meets key CNS drug-likeness criteria [5]. This distinguishes it from more polar 5-oxo and 5-hydroxy triazine analogs, which possess additional HBD capacity and higher TPSA that are predicted to limit BBB penetration. Neuroscience research groups targeting CNS indications should select this specific 5-methoxy-6-methyl substituted triazine to maximize the probability of achieving adequate brain exposure in vivo, thereby reducing the risk of late-stage attrition due to poor CNS permeability.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-methoxy-6-methyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.